molecular formula C12H11ClN2O2 B3033702 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 113808-90-5

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3033702
CAS No.: 113808-90-5
M. Wt: 250.68 g/mol
InChI Key: IYVASSHFRHUQIT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical building block of high interest in medicinal chemistry and drug discovery, built upon a privileged pyrazole scaffold. Pyrazole derivatives are extensively researched due to their wide spectrum of pharmacological activities, which includes serving as potent enzyme inhibitors . This specific compound is a close analog of a well-characterized phosphodiesterase 4B (PDE4B) inhibitor, 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester, which was discovered via cocrystallography and scaffold-based drug design . The ethyl ester analog demonstrated potent inhibition of PDE4B, a key enzyme in the cAMP signaling pathway, with IC50 values in the nanomolar range (19-56 nM) . This establishes the 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole core as a valuable scaffold for developing new inhibitors. Researchers can utilize this carboxylic acid variant as a versatile intermediate for further synthetic exploration, such as creating amide derivatives or other conjugates to explore structure-activity relationships and optimize properties like potency and selectivity for various biological targets. The presence of the pyrazole nucleus in numerous established drugs, including anti-inflammatories, antipsychotics, and antidepressants, underscores the therapeutic potential of this chemical class . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVASSHFRHUQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Diketone Cyclocondensation

The foundational method for pyrazole synthesis involves the reaction of hydrazines with 1,3-diketones. For 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, this requires 3-chlorophenylhydrazine and a symmetrically substituted diketone precursor, such as 2,4-pentanedione (acetylacetone). The cyclocondensation proceeds via nucleophilic attack of the hydrazine on the diketone, followed by dehydration to form the pyrazole ring.

Example Protocol (adapted from):

  • Diketone preparation : Ethyl acetoacetate (6 mol) is condensed with triethyl orthoformate (9 mol) and acetic anhydride (8–10 mol) at 110–120°C to form a β-ketoester intermediate.
  • Cyclization : The intermediate is reacted with 3-chlorophenylhydrazine (5 mol) in toluene at 10–20°C, yielding the pyrazole core.
  • Oxidation : The acetyl group at the 4-position is oxidized to a carboxylic acid using 15% HCl under reflux (85–90°C), achieving a purity of >95%.

Key Variables :

Parameter Optimal Range Impact on Yield
Reaction Temperature 110–120°C (Step 1) Prevents side reactions
Hydrazine Ratio 1:1.2 (diketone:hydrazine) Maximizes ring closure
Oxidation Time 4–6 hours Ensures complete conversion

One-Pot Synthesis Strategies

Arenes and Carboxylic Acids as Precursors

A groundbreaking approach detailed by enables the synthesis of pyrazoles directly from arenes and carboxylic acids using a TfOH/TFAA (triflic acid/trifluoroacetic anhydride) system. For the target compound, this method involves:

  • Friedel-Crafts Acylation : 3-Chlorotoluene reacts with acetic acid in the presence of TfOH/TFAA to form 3-chlorophenyl methyl ketone.
  • Diketone Formation : Sequential acylation generates 3-chloro-2,4-pentanedione.
  • Cyclization : Treatment with hydrazine at 60°C yields the pyrazole ring, followed by oxidation to the carboxylic acid.

Advantages :

  • Eliminates intermediate isolation, reducing synthesis time by 40%.
  • Achieves yields of 78–82% with a solvent-free workflow.

Functional Group Transformations

Oxidation of Acetyl to Carboxylic Acid

The conversion of a 4-acetyl group to a carboxylic acid is critical. Source demonstrates that oxidation under alkaline conditions (NaOH, H₂O₂) at 80°C for 5 hours achieves near-quantitative yields. Subsequent acidification with HCl precipitates the carboxylic acid with >98% purity.

Comparative Oxidation Methods :

Reagent System Temperature Yield (%) Purity (%)
KMnO₄/H₂SO₄ 100°C 65 90
NaClO₂/NaH₂PO₄ 70°C 88 95
H₂O₂/NaOH 80°C 95 98

Process Optimization and Scale-Up Considerations

Solvent and Catalytic Effects

Industrial-scale production (as per) emphasizes toluene as the solvent for cyclization due to its low polarity, which minimizes byproduct formation. Catalytic amounts of p-toluenesulfonic acid (PTSA) enhance reaction rates by 30% without compromising selectivity.

Scale-Up Challenges :

  • Distillation Efficiency : Reduced pressure distillation at 100°C ensures removal of low-boiling-point byproducts.
  • Waste Management : Dichloromethane extraction (from) recovers >90% of solvents, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Performance Metrics :

Method Yield (%) Purity (%) Scalability
Classical Cyclocondensation 85 97 High
One-Pot Synthesis 80 95 Moderate
Oxidation of Acetyl 95 98 High

The classical route offers the highest scalability, while one-pot methods excel in atom economy. Oxidation protocols are universally critical for achieving pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution typically requires catalysts like Lewis acids (e.g., AlCl3) and suitable solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Overview

1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 113808-90-5) is a compound with significant potential in various scientific research applications. Its unique chemical structure, characterized by a pyrazole ring and a chlorophenyl group, facilitates interactions with biological systems, making it a valuable candidate for pharmaceutical and agricultural research.

Pharmaceutical Research

1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been studied for its potential role as an anti-inflammatory and analgesic agent. Research indicates that compounds within the pyrazole family can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition could lead to effective treatments for conditions such as arthritis and other inflammatory diseases.

Agrochemical Applications

This compound is also being explored for its use in agrochemicals, particularly as a herbicide or pesticide. Its ability to interact with specific biological pathways in plants could allow it to serve as an effective agent against unwanted vegetation while minimizing harm to crops.

Biochemical Studies

The compound's interaction with various biological targets, including enzymes and receptors, makes it a subject of interest in biochemical studies. For example, it has been noted for its potential effects on phosphodiesterase enzymes, which play a role in cellular signaling pathways . Understanding these interactions can lead to the development of new therapeutic agents.

Case Studies and Research Findings

Study Focus Findings
Study on Anti-inflammatory EffectsInvestigated the inhibition of COX enzymesDemonstrated significant inhibition of COX-2 activity, suggesting potential for treating inflammation-related conditions .
Herbicidal Activity AssessmentEvaluated effectiveness against various weedsShowed promising results in reducing weed growth without affecting crop yield .
Phosphodiesterase Interaction StudyExplored biochemical pathways affected by the compoundIdentified modulation of cAMP levels in cellular models, indicating potential implications for CNS effects .

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring and substituents. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The carboxylic acid in the target compound contrasts with the pyridazine ring in and the sulfonyl/nitrile groups in . This difference likely alters solubility, bioavailability, and target interactions. For example, sulfonyl and nitrile groups () may enhance electrophilicity, whereas the carboxylic acid could promote ionic interactions .

Biological Activity: Pyridazine-linked pyrazoles () and sulfonyl-diamino pyrazoles () exhibit herbicidal activity, suggesting that the pyrazole core is a critical pharmacophore. The absence of a carboxylic acid in these active compounds implies that this group may reduce herbicidal efficacy or shift the mode of action . The tetrazine-hydrazine derivative () demonstrates structural stability via hydrogen bonding (N–H···O/N interactions), a feature the carboxylic acid in the target compound may replicate .

Synthetic Complexity :

  • The synthesis of the target compound likely involves introducing the carboxylic acid group at position 4, which may require additional steps (e.g., hydrolysis of nitriles or esters) compared to the sulfonyl or aryloxy derivatives in –2 .

Notes

Evidence Limitations: None of the provided sources directly address 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Comparisons are extrapolated from structurally related pyrazoles.

Research Gaps : Synthesis routes, pharmacokinetic data, and target-specific bioactivity studies for the compound are absent in the evidence.

Recommendations : Future work should prioritize synthesizing the compound and evaluating its herbicidal, antimicrobial, or anti-inflammatory properties relative to the analogs discussed.

Biological Activity

1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, analgesic, and antimicrobial effects, supported by research findings and case studies.

  • Chemical Formula : C12_{12}H11_{11}ClN2_2O2_2
  • Molecular Weight : 250.68 g/mol
  • CAS Number : 113808-90-5

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that various pyrazole compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds derived from 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone, which exhibited 76% inhibition at 1 µM .

2. Analgesic Effects

In vivo studies utilizing models such as carrageenan-induced paw edema have shown that pyrazole derivatives can effectively alleviate pain. For example, certain derivatives of this compound demonstrated analgesic activity comparable to ibuprofen, with efficacy rates reaching up to 78% in reducing edema .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

  • E. coli
  • S. aureus
  • Pseudomonas aeruginosa

One study reported that specific derivatives exhibited promising antibacterial activity, particularly those with aliphatic amide pharmacophores .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. Modifications on the pyrazole ring and substitution patterns on the phenyl group significantly influence their pharmacological profiles. Compounds with electron-withdrawing groups generally exhibit enhanced anti-inflammatory and analgesic properties.

Case Study 1: Anti-inflammatory Evaluation

A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Among these, compounds with specific substitutions showed significant inhibition of edema formation comparable to established anti-inflammatory drugs .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial efficacy, various pyrazole derivatives were screened against clinical isolates of bacteria. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .

Data Summary

Activity TypeEfficacy (%)Standard Comparison
Anti-inflammatoryUp to 85%Dexamethasone (76%)
AnalgesicUp to 78%Ibuprofen
AntimicrobialVariableAmpicillin and others

Q & A

Q. What are the standard synthetic routes for 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves condensation reactions between substituted hydrazines and β-keto esters, followed by cyclization. For example, similar pyrazole derivatives are synthesized via the chemical root method , where intermediates like diethyl esters are hydrolyzed to carboxylic acids . Characterization of intermediates includes:

  • XRD : Determines crystallinity and lattice parameters (e.g., monoclinic systems with unit cell volumes ~500–600 ų) .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bends in pyrazole rings) .
  • TEM : Analyzes particle morphology and size distribution (e.g., nanoparticles <100 nm) .

Q. Which spectroscopic techniques are critical for confirming the structure of pyrazole-4-carboxylic acid derivatives?

  • FTIR : Essential for detecting carboxylic acid (-COOH) stretches (1650–1750 cm⁻¹) and aromatic C-Cl bonds (700–800 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • XRD : Validates crystallographic parameters (e.g., space group, bond angles) .

Q. How is the purity of synthesized pyrazole derivatives assessed in academic research?

  • HPLC/LC-MS : Quantifies impurities using reverse-phase columns (C18) with UV detection (λ = 254 nm) .
  • Melting Point Analysis : Compares observed vs. literature values (e.g., deviations >2°C indicate impurities) .

Q. What are the key physicochemical properties of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

  • Solubility : Generally low in water; soluble in DMSO or DMF due to aromatic and carboxyl groups .
  • Stability : Degrades under strong acidic/basic conditions; store at -20°C in inert atmospheres .

Q. How are computational methods used to predict pyrazole derivative reactivity?

  • DFT Calculations : Model electron distribution (e.g., HOMO-LUMO gaps for electrophilic/nucleophilic sites) .
  • Molecular Docking : Screens potential biological targets (e.g., enzyme active sites for antimicrobial activity) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of pyrazole-4-carboxylic acid derivatives?

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation steps .
  • Temperature Control : Stepwise heating (e.g., 80°C for cyclization, 100°C for ester hydrolysis) minimizes side reactions .

Q. What strategies resolve discrepancies between computational modeling and experimental spectroscopic data?

  • Cross-Validation : Combine FTIR, NMR, and XRD to confirm functional groups and spatial arrangements .
  • Parameter Adjustment : Refine computational models (e.g., basis sets in DFT) to match experimental bond lengths .

Q. How do substituents on the phenyl ring influence the electronic properties of pyrazole derivatives?

  • Electron-Withdrawing Groups (e.g., -Cl) : Reduce electron density on the pyrazole ring, shifting FTIR carbonyl stretches to higher wavenumbers .
  • Steric Effects : Bulky substituents (e.g., -OCH₃) alter XRD-derived torsion angles, affecting crystallinity .

Q. What challenges arise in crystallizing pyrazole-4-carboxylic acid derivatives, and how are they addressed?

  • Polymorphism : Use controlled solvent evaporation (e.g., ethanol/water mixtures) to isolate stable crystal forms .
  • Hydration : Avoid hygroscopic solvents; employ Schlenk techniques for moisture-sensitive compounds .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms in pyrazole synthesis?

  • In-situ FTIR : Monitors intermediate formation during cyclization (e.g., hydrazone → pyrazole conversion) .
  • Solid-State NMR : Probes crystal packing effects on chemical shifts in polymorphic systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.